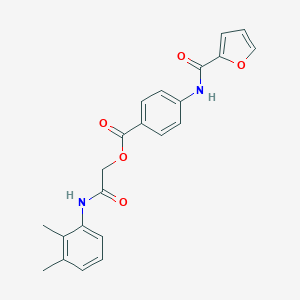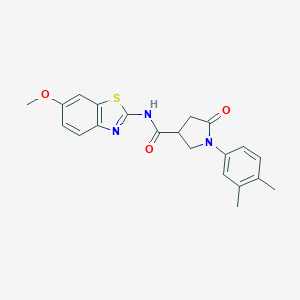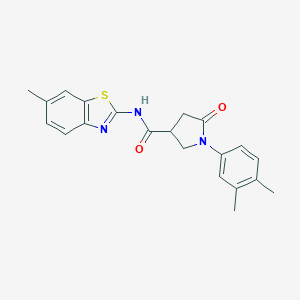![molecular formula C23H18BrN3O4 B271134 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate is a chemical compound that belongs to the class of quinolinecarboxylates. It is commonly used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and subsequent induction of apoptosis.
Biochemical and Physiological Effects
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, it has been reported to possess anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate in lab experiments is its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and exhibit antimicrobial activity makes it a valuable tool for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate. One area of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine its safety and efficacy in vivo and to identify potential drug interactions.
Synthesemethoden
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylic acid and hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with 2-oxoethylamine hydrochloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, it has been reported to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate |
|---|---|
Molekularformel |
C23H18BrN3O4 |
Molekulargewicht |
480.3 g/mol |
IUPAC-Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H18BrN3O4/c1-13-3-8-19-17(9-13)18(11-20(25-19)15-4-6-16(24)7-5-15)23(29)30-12-22(28)26-21-10-14(2)31-27-21/h3-11H,12H2,1-2H3,(H,26,27,28) |
InChI-Schlüssel |
ORAYBKUCPGLHRL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)


